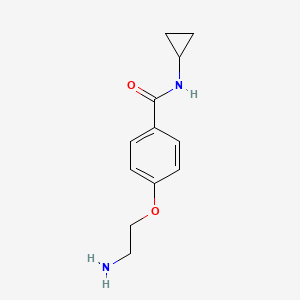

Cyclopropylmethyl-(4-ethoxybenzyl)amine

Descripción general

Descripción

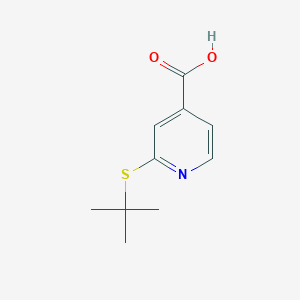

Cyclopropylmethyl-(4-ethoxybenzyl)amine is a chemical compound with the molecular formula C13H19NO . It has a molecular weight of 205.3 g/mol . This compound is intended for research use only and is not intended for human or veterinary use.

Chemical Reactions Analysis

Amines, including Cyclopropylmethyl-(4-ethoxybenzyl)amine, can undergo a variety of chemical reactions. These include alkylation and acylation reactions, where primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . Amines can also be converted into alkenes by an elimination reaction .

Physical And Chemical Properties Analysis

Amines have unique physical and chemical properties. They can engage in hydrogen bonding with water, making low molar mass amines quite soluble in water . The boiling points of primary and secondary amines are higher than those of alkanes or ethers of similar molar mass but are lower than those of alcohols .

Aplicaciones Científicas De Investigación

Intramolecular Cyclopropanation and C-H Insertion Reactions

Cyclopropenes, due to their high ring strain, display versatile reactivity in the presence of transition metal catalysts, serving as precursors for metal carbenoids. These carbenoids are pivotal in cyclopropanation and C-H insertion reactions, leading to the synthesis of heterocycles and carbocycles with potential applications in developing pharmaceuticals and materials with unique properties. This approach offers an advantageous route to access variously substituted cyclopropyl-containing compounds, highlighting the synthetic utility of cyclopropyl groups in complex molecule construction (Archambeau et al., 2015).

Antimicrobial Agents Synthesis

Cyclopropylmethyl-(4-ethoxybenzyl)amine derivatives have been synthesized and evaluated for their antimicrobial properties. Such compounds, including 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine benzamides, showed potent antibacterial and antifungal activities, indicating their potential as therapeutic agents against various microbial infections (Raju et al., 2010).

Organic Synthesis and Material Science

Cyclopropyl groups are instrumental in organic synthesis, facilitating the construction of molecules with complex architectures. For example, the synthesis of cyclopropyl amines and cyclopropanols via reactions with enamines and trimethylsilyl enol ethers demonstrates the versatility of cyclopropyl groups in generating compounds with potential applications in material science and organic chemistry (Kadikova et al., 2015).

Mecanismo De Acción

Target of Action

It’s known that the compound is involved in the formation of c(sp3)–c(sp3) bonds through nitrogen deletion of secondary amines .

Mode of Action

Cyclopropylmethyl-(4-ethoxybenzyl)amine interacts with its targets through a process known as nitrogen deletion. This process involves the removal of nitrogen from secondary amines, leading to the formation of C(sp3)–C(sp3) bonds . This method overcomes substrate requirements of other methods and tolerates a range of secondary amine substrates .

Propiedades

IUPAC Name |

1-cyclopropyl-N-[(4-ethoxyphenyl)methyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-7-5-12(6-8-13)10-14-9-11-3-4-11/h5-8,11,14H,2-4,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKIQJCVSMCRUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CNCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropylmethyl-(4-ethoxybenzyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butylsulfanyl)methyl]aniline](/img/structure/B1385737.png)

![4-[(Cyclopropylmethoxy)methyl]aniline](/img/structure/B1385740.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]isonicotinic acid](/img/structure/B1385754.png)

![1-[3-nitro-4-(1H-pyrazol-1-yl)phenyl]ethanone](/img/structure/B1385759.png)